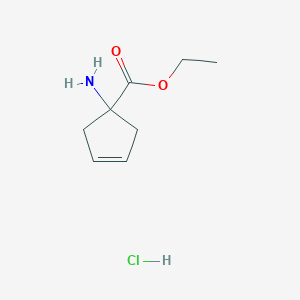

![molecular formula C20H18ClNO4 B2523474 1'-(5-chloro-2-methoxybenzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1705200-80-1](/img/structure/B2523474.png)

1'-(5-chloro-2-methoxybenzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

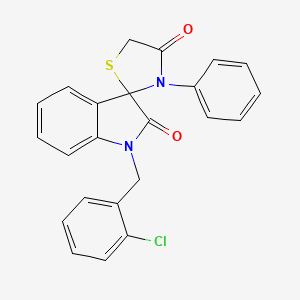

The compound is an organic molecule that includes a spiro[isobenzofuran-1,3’-piperidin] structure, which is a type of spiro compound where a piperidine ring (a six-membered ring with one nitrogen atom) is connected to an isobenzofuran (a bicyclic compound consisting of a benzene ring fused to a furan ring) at a single point .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The spiro[isobenzofuran-1,3’-piperidin] structure indicates a spirocyclic compound, where two rings share a single atom .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The presence of a benzoyl group and a methoxy group could potentially make the compound reactive towards both nucleophilic and electrophilic reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique

Anticancer Activity

Benzofuran derivatives have demonstrated promising anticancer properties. Compound 1, with its specific structural features, may inhibit cell growth and proliferation in various cancer types. For instance, it has shown significant inhibitory effects in leukemia (K-562 and SR), non-small cell lung cancer (NCI-H322M and NCI-H460), colon cancer (HCT-116, KM12, and SW-620), CNS cancer (SNB-75 and U251), melanoma (LOX IMVI and MDA-MB-435), and ovarian cancer (OVCAR-4 and OVCAR-8) cells . Researchers continue to explore its potential as an effective anticancer agent.

Antimicrobial Properties

Benzofuran compounds often exhibit antimicrobial activity. While specific studies on compound 1 are limited, its structural resemblance to other benzofuran derivatives suggests potential antibacterial and antifungal effects. Further investigations are needed to validate its efficacy against specific pathogens .

Triple Reuptake Inhibition

Recent research has focused on compounds that modulate neurotransmitter reuptake. Although not directly studied for compound 1, its benzofuran core aligns with other molecules evaluated for triple reuptake inhibition. Such compounds may have implications in treating mood disorders and related conditions .

Hepatitis C Virus (HCV) Activity

A novel macrocyclic benzofuran compound (not necessarily compound 1) has demonstrated anti-HCV activity. Researchers are optimistic about its potential as a therapeutic drug for hepatitis C disease. Further exploration of similar benzofuran derivatives may reveal additional antiviral properties .

Synthetic Chemical Raw Materials

Benzofuran derivatives serve as essential building blocks in synthetic chemistry. Their diverse pharmacological activities make them valuable for drug development. Compound 1’s unique structure could contribute to the synthesis of novel drug candidates .

Proton Quantum Tunneling Synthesis

In recent years, innovative methods for constructing benzofuran rings have emerged. Proton quantum tunneling has been employed to create benzofuran derivatives with high yield and minimal side reactions. This approach facilitates the construction of complex benzofuran ring systems, potentially including compound 1 .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1'-(5-chloro-2-methoxybenzoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO4/c1-25-17-8-7-13(21)11-15(17)18(23)22-10-4-9-20(12-22)16-6-3-2-5-14(16)19(24)26-20/h2-3,5-8,11H,4,9-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMEOLJSOGZPIBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-(5-chloro-2-methoxybenzoyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

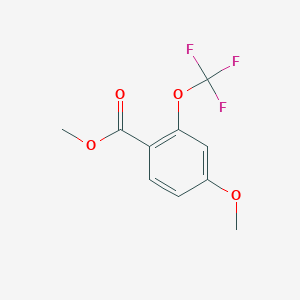

![2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide](/img/structure/B2523391.png)

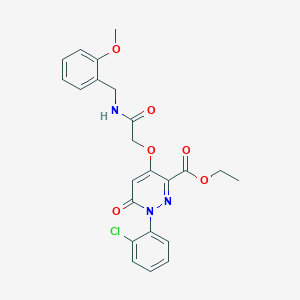

![N-[2-[4-(4-fluorophenyl)piperazino]-2-(2-furyl)ethyl]-piperonylamide](/img/structure/B2523392.png)

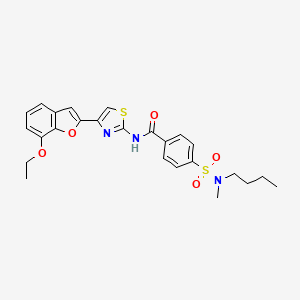

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,5-dimethylthiophene-2-sulfonamide](/img/structure/B2523394.png)

![Methyl 2-[(4-ethylbenzoyl)amino]benzoate](/img/structure/B2523397.png)

![1-[3-(Benzimidazol-1-yl)azetidin-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B2523399.png)

![(Z)-4-cyano-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2523402.png)

![5-((3,5-Dimethylpiperidin-1-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2523404.png)

![2-[(1-Methoxynaphthalen-2-yl)oxymethyl]oxirane](/img/structure/B2523407.png)

![methyl 1-[(4-methyl-1H-pyrazol-1-yl)methyl]-4-nitro-1H-pyrazole-3-carboxylate](/img/structure/B2523408.png)